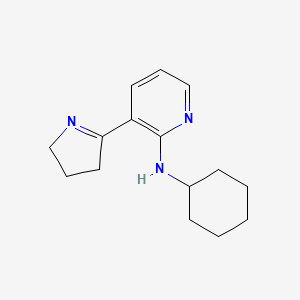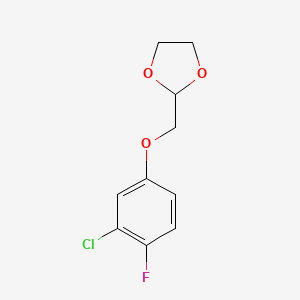
2-((3-Chloro-4-fluorophenoxy)methyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-((3-Chloro-4-fluorophénoxy)méthyl)-1,3-dioxolane est un composé organique de formule moléculaire C10H10ClFO2. Il se caractérise par la présence d'un cycle dioxolane lié à un groupe chlorofluorophénoxy.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-((3-Chloro-4-fluorophénoxy)méthyl)-1,3-dioxolane implique généralement la réaction du 3-chloro-4-fluorophénol avec l'épichlorhydrine en présence d'une base comme le carbonate de potassium. La réaction se déroule via la formation d'un intermédiaire époxyde, qui subit ensuite une ouverture de cycle pour former le cycle dioxolane .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. L'approche générale impliquerait de mettre à l'échelle le processus de synthèse en laboratoire, d'optimiser les conditions réactionnelles et de garantir la pureté et le rendement du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-((3-Chloro-4-fluorophénoxy)méthyl)-1,3-dioxolane peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de chlore et de fluor sur le groupe phénoxy peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactifs appropriés.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Hydrolyse : Le cycle dioxolane peut être hydrolysé en milieu acide ou basique pour donner le diol correspondant.
Réactifs et conditions courantes
Substitution : Des réactifs tels que l'hydroxyde de sodium ou le carbonate de potassium peuvent être utilisés pour les réactions de substitution nucléophile.
Oxydation : Des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être employés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Hydrolyse : Des conditions acides ou basiques, telles que l'acide chlorhydrique ou l'hydroxyde de sodium, peuvent faciliter l'hydrolyse.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner différents dérivés phénoxy substitués, tandis que l'hydrolyse peut produire des diols .
Applications De Recherche Scientifique
Le 2-((3-Chloro-4-fluorophénoxy)méthyl)-1,3-dioxolane possède plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant l'inhibition enzymatique et la liaison aux récepteurs.
Industrie : Il peut être utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du 2-((3-Chloro-4-fluorophénoxy)méthyl)-1,3-dioxolane implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Mécanisme D'action
The mechanism of action of 2-((3-Chloro-4-fluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-(3-Chloro-4-fluorophénoxy)acétique
- 2-(3-Chloro-4-fluorophénoxy)-4-méthylphénylamine
- 3-[(3-Chloro-4-fluorophénoxy)méthyl]-4-méthoxybenzaldéhyde
Unicité
Le 2-((3-Chloro-4-fluorophénoxy)méthyl)-1,3-dioxolane est unique en raison de la présence du cycle dioxolane, qui confère des propriétés chimiques et une réactivité distinctes par rapport aux autres composés similaires. Cette unicité le rend précieux pour des applications spécifiques où la stabilité et la réactivité du cycle dioxolane sont avantageuses .
Propriétés
Formule moléculaire |
C10H10ClFO3 |
|---|---|
Poids moléculaire |
232.63 g/mol |
Nom IUPAC |
2-[(3-chloro-4-fluorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H10ClFO3/c11-8-5-7(1-2-9(8)12)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
Clé InChI |
WXHITZVONPKIPU-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)COC2=CC(=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





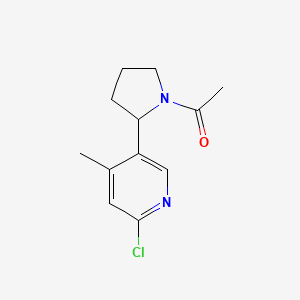



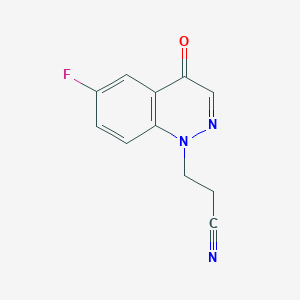

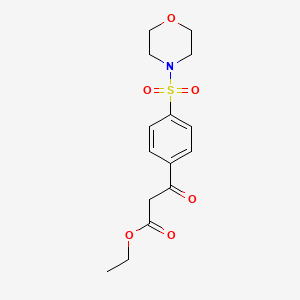
![8-(3-Aminopyrrolidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11798628.png)
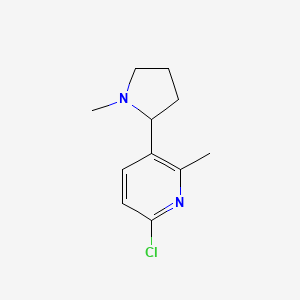
![2-((2-(Piperazin-1-yl)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B11798645.png)
